molecular formula C22H29N5O B14957283 N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide

Cat. No.: B14957283
M. Wt: 379.5 g/mol
InChI Key: DBMONWJLEUMSGD-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. The starting materials often include piperidine derivatives, benzyl halides, and pyrimidine carboxylic acids. Common synthetic routes may involve:

    N-alkylation: Reacting piperidine with benzyl halides under basic conditions.

    Amidation: Coupling the resulting N-benzylpiperidine with pyrimidine carboxylic acid using coupling reagents like EDCI or DCC.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzyl-4-piperidyl)-1-(2-pyrimidinyl)-3-piperidinecarboxamide analogs: Compounds with similar structures but different substituents.

    Piperidine derivatives: Other compounds containing the piperidine ring with various functional groups.

    Pyrimidine derivatives: Compounds with the pyrimidine ring system and different substituents.

Uniqueness

This compound is unique due to its specific combination of the piperidine and pyrimidine rings, which may confer distinct pharmacological properties compared to other similar compounds.

Conclusion

This compound is a compound of interest in various scientific fields due to its complex structure and potential applications

Properties

Molecular Formula

C22H29N5O

Molecular Weight

379.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C22H29N5O/c28-21(19-8-4-13-27(17-19)22-23-11-5-12-24-22)25-20-9-14-26(15-10-20)16-18-6-2-1-3-7-18/h1-3,5-7,11-12,19-20H,4,8-10,13-17H2,(H,25,28)

InChI Key

DBMONWJLEUMSGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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